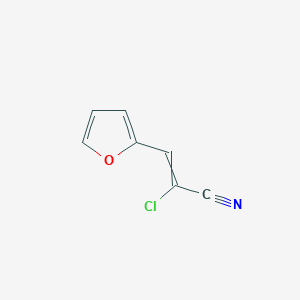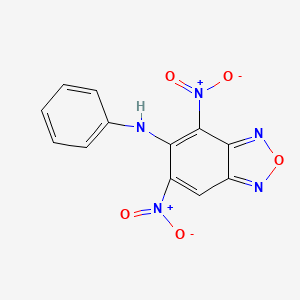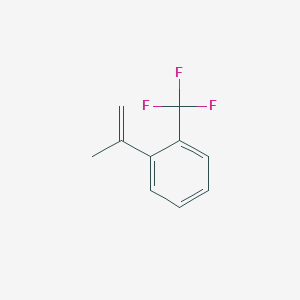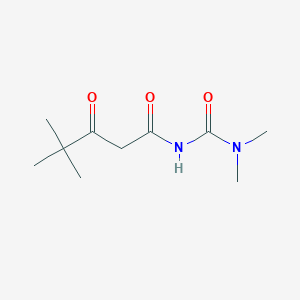
N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide: is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide typically involves the reaction of dimethylcarbamoyl chloride with 4,4-dimethyl-3-oxopentanoic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as benzene or xylene and catalysts like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors where phosgene and dimethylamine are reacted at high temperatures (around 275°C) to produce dimethylcarbamoyl chloride, which is then reacted with 4,4-dimethyl-3-oxopentanoic acid .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: It reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ureas, carbamates, and thiolourethanes.
Applications De Recherche Scientifique
N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide is used in various scientific research applications, including:
Chemistry: As a reagent for synthesizing other complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Used in the production of dyes, pharmaceuticals, and pesticides
Mécanisme D'action
The mechanism of action of N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with molecular targets such as enzymes and proteins. It acts by transferring its dimethylcarbamoyl group to specific sites on the target molecules, thereby altering their function. This can lead to inhibition of enzyme activity or modification of protein structure, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Dimethylcarbamoyl chloride
- N,N-Dimethylcarbamoyl chloride
- Carbamoyl chloride
Comparison: N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide is unique due to its specific structure, which includes a dimethylcarbamoyl group and a 4,4-dimethyl-3-oxopentanoic acid moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, dimethylcarbamoyl chloride is primarily used as a reagent for transferring dimethylcarbamoyl groups, while this compound has broader applications in synthesis and research .
Propriétés
Numéro CAS |
93633-73-9 |
|---|---|
Formule moléculaire |
C10H18N2O3 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
N-(dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)7(13)6-8(14)11-9(15)12(4)5/h6H2,1-5H3,(H,11,14,15) |
Clé InChI |
MSJDJWIPQUGBCG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(=O)NC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)

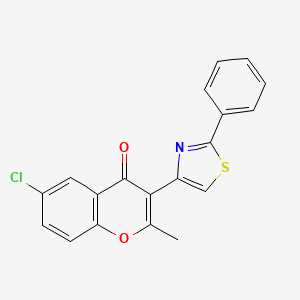
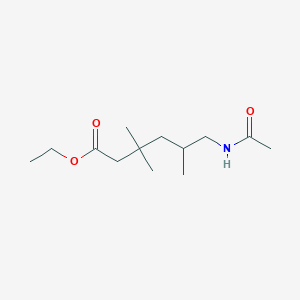

![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
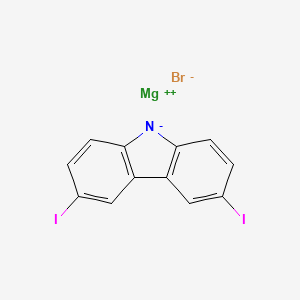
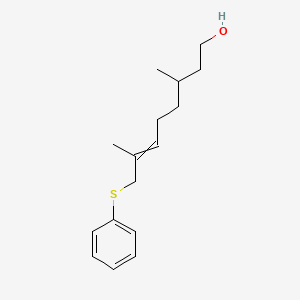
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
